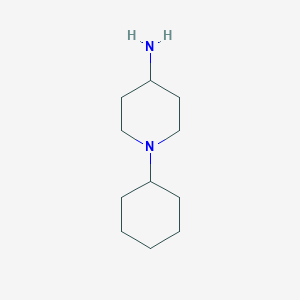

1-Cyclohexylpiperidin-4-amine

Vue d'ensemble

Description

1-Cyclohexylpiperidin-4-amine, also known as PCC, 1-Cyclohexyl-4-piperidinylamine, and 1-(Cyclohexylamino)piperidine, is an organic compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is typically stored at room temperature and appears as an oil .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

1. Osmotically Driven Membrane Processes

1-Cyclohexylpiperidin-4-amine has been explored as a thermolytic draw solute for osmotically driven membrane processes. This compound, when exposed to carbon dioxide, forms a concentrated aqueous ammonium bicarbonate solution with high osmotic pressure, making it effective for use in membrane processes. Its compatibility with polyamide thin-film composite membranes was demonstrated, suggesting potential applications in water purification and desalination technologies (Orme & Wilson, 2015).

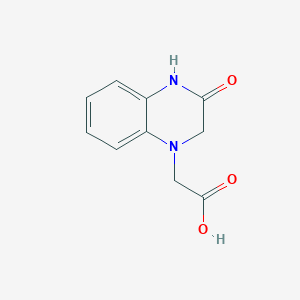

2. Synthesis of Dihydroquinoxaline Derivatives

The compound has been used in carbene-catalyzed α-carbon amination reactions of chloroaldehydes, leading to the synthesis of dihydroquinoxaline derivatives. These derivatives are significant as they form the core structures in many natural products and synthetic bioactive molecules (Huang et al., 2019).

3. Aza-Prins-Friedel-Crafts Reaction

This compound plays a role in the aza-Prins-Friedel-Crafts reaction for the synthesis of 4-arylpiperidines. This reaction involves aldehyde, homoallylic amine, and arene, leading to the production of 4-arylpiperidines with high trans-selectivity. This synthesis method opens new pathways in organic chemistry for creating piperidine derivatives (Yadav et al., 2010).

4. Speciation and Mass Transport Properties

The compound has been studied for its role in the speciation and mass transport properties of switchable polarity solvents. Understanding these properties is crucial for advancing membrane technology, particularly in osmotic processes, and this research contributes to the development of more efficient and environmentally friendly solvent systems (Wilson & Orme, 2015).

Safety and Hazards

1-Cyclohexylpiperidin-4-amine has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-cyclohexylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWFMQMAEUUNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406502 | |

| Record name | 1-cyclohexylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59528-79-9 | |

| Record name | 1-cyclohexylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

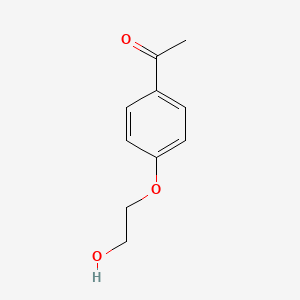

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1598254.png)